6-(cyclopentyloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)nicotinamide
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Overview
Description
6-(cyclopentyloxy)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)pyridine-3-carboxamide is a complex organic compound with a unique structure that combines a pyridine ring, a cyclopentyloxy group, and a cyclopenta[c]pyridazinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclopentyloxy)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridine ring, the introduction of the cyclopentyloxy group, and the attachment of the cyclopenta[c]pyridazinyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with considerations for safety and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(cyclopentyloxy)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.
Scientific Research Applications
6-(cyclopentyloxy)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its therapeutic potential includes investigations into its effects on various biological targets.
Industry: The compound’s unique properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-(cyclopentyloxy)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific context of its use, such as its role in a therapeutic setting or as a chemical reagent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and cyclopenta[c]pyridazinyl compounds. Examples include:
- Pyridine-3-carboxamide derivatives
- Cyclopenta[c]pyridazin-2-yl derivatives
Uniqueness
What sets 6-(cyclopentyloxy)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)pyridine-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H24N4O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
6-cyclopentyloxy-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H24N4O3/c25-19-12-14-4-3-7-17(14)23-24(19)11-10-21-20(26)15-8-9-18(22-13-15)27-16-5-1-2-6-16/h8-9,12-13,16H,1-7,10-11H2,(H,21,26) |
InChI Key |
ANQYQDKKVBDAJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCCN3C(=O)C=C4CCCC4=N3 |
Origin of Product |
United States |
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